2-Pyridinecarboxaldehyde, 1-oxide

Overview

Description

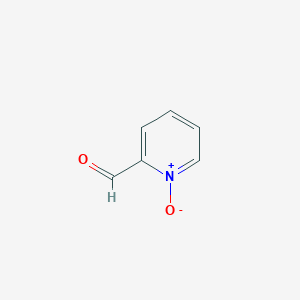

2-Pyridinecarboxaldehyde, 1-oxide is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyridine, where the aldehyde group is attached to the second carbon of the pyridine ring, and the nitrogen atom is oxidized to form an N-oxide. This compound is known for its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde, 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2-pyridinecarboxaldehyde using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. Catalysts such as indium chloride or palladium complexes are used to facilitate the oxidation of pyridine derivatives under mild conditions. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarboxaldehyde, 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form pyridine-2-carboxylic acid.

Reduction: Reduction reactions can convert it back to 2-pyridinecarboxaldehyde.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Pyridine-2-carboxylic acid.

Reduction: 2-Pyridinecarboxaldehyde.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinecarboxaldehyde, 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-pyridinecarboxaldehyde, 1-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its interaction with enzymes can inhibit or enhance their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Pyridine-2-carboxaldehyde: Similar structure but lacks the N-oxide group.

Pyridine-3-carboxaldehyde: The aldehyde group is attached to the third carbon of the pyridine ring.

Pyridine-4-carboxaldehyde: The aldehyde group is attached to the fourth carbon of the pyridine ring.

Uniqueness: 2-Pyridinecarboxaldehyde, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

2-Pyridinecarboxaldehyde, 1-oxide, also known as 2-pyridinecarboxaldehyde N-oxide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological applications, supported by case studies and research findings.

- Molecular Formula : CHNO

- Molar Mass : 122.12 g/mol

- Physical State : Colorless liquid with a distinctive odor.

Anticancer Activity

Research has demonstrated that derivatives of 2-pyridinecarboxaldehyde, particularly arenesulfonylhydrazones, exhibit potent anticancer properties. A notable study investigated the mechanism of action of these compounds, revealing that they induce DNA damage in cancer cells, specifically through the formation of single-strand breaks. This process is mediated by the spontaneous generation of reactive species from the compound .

Case Study: Arenesulfonylhydrazones of 2-Pyridinecarboxaldehyde

- Prototype Compound : 3,4-Dimethoxybenzenesulfonylhydrazone of 2-pyridinecarboxaldehyde N-oxide (3,4-DSP).

- Findings : The compound was shown to produce significant DNA damage in vitro, suggesting a potential pathway for its use as an anticancer agent. The study noted that higher concentrations led to increased cytotoxicity against various cancer cell lines .

Antibacterial Activity

2-Pyridinecarboxaldehyde and its derivatives also exhibit noteworthy antibacterial properties. Recent studies have evaluated their efficacy against various bacterial strains.

Research Findings

- In Vitro Antibacterial Activity :

- Compounds derived from 2-pyridinecarboxaldehyde demonstrated moderate to good antibacterial activity against pathogens such as Xanthomonas oryzae (Xoo), Xanthomonas campestris (Xoc), and Xanthomonas axonopodis (Xac) at concentrations of 100 and 200 μg/mL.

- Specific derivatives achieved up to 100% inhibition rates against Xoo at these concentrations .

| Compound | Target Pathogen | Inhibition Rate (%) at 200 μg/mL |

|---|---|---|

| 4g | Xoo | 100 |

| 4i | Xoc | 96 |

| 4l | Xac | 100 |

The antibacterial mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The structure-activity relationship (SAR) analyses indicate that substituents on the pyridine ring significantly influence the antibacterial efficacy. For instance, halogenated derivatives exhibited enhanced activity compared to non-halogenated counterparts .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, 2-pyridinecarboxaldehyde has been evaluated for its antioxidant capabilities. A study involving extracts from Alternaria alternata containing this compound indicated substantial antioxidant activity, measured via DPPH scavenging assays. The extract demonstrated a scavenging ability comparable to standard antioxidants like α-tocopherol .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal human cell lines revealed that while some derivatives exhibited significant anticancer activity, they also presented varying degrees of cytotoxicity. For instance, fraction no. 2 from Alternaria alternata, which contained 2-pyridinecarboxaldehyde N-oxide, showed lower cytotoxicity compared to other fractions at similar concentrations .

Properties

IUPAC Name |

1-oxidopyridin-1-ium-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXWAWIYGFDGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339413 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-40-2 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.